molecular formula C12H19NO4 B13893659 (S)-1-tert-butyl 2-methyl 4-methyl-1H-pyrrole-1,2(2H,5H)-dicarboxylate

(S)-1-tert-butyl 2-methyl 4-methyl-1H-pyrrole-1,2(2H,5H)-dicarboxylate

Cat. No.: B13893659
M. Wt: 241.28 g/mol
InChI Key: AXXYVVYWLXDSNV-VIFPVBQESA-N
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Description

1-(TERT-BUTYL) 2-METHYL (S)-4-METHYL-2,5-DIHYDRO-1H-PYRROLE-1,2-DICARBOXYLATE is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with tert-butyl and methyl groups. The presence of these groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(TERT-BUTYL) 2-METHYL (S)-4-METHYL-2,5-DIHYDRO-1H-PYRROLE-1,2-DICARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl dimethylsilane with a suitable pyrrole derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of flow microreactor systems has been reported to enhance the efficiency and yield of the synthesis . These systems allow for precise control over reaction conditions, such as temperature and pressure, leading to a more sustainable and scalable production process.

Chemical Reactions Analysis

Types of Reactions

1-(TERT-BUTYL) 2-METHYL (S)-4-METHYL-2,5-DIHYDRO-1H-PYRROLE-1,2-DICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(TERT-BUTYL) 2-METHYL (S)-4-METHYL-2,5-DIHYDRO-1H-PYRROLE-1,2-DICARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(TERT-BUTYL) 2-METHYL (S)-4-METHYL-2,5-DIHYDRO-1H-PYRROLE-1,2-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to target proteins and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression . The exact pathways involved depend on the specific biological context and the nature of the target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 1-tert-Butyl 2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate
  • tert-Butanesulfinamide
  • tert-Butyl alcohol

Uniqueness

Compared to similar compounds, 1-(TERT-BUTYL) 2-METHYL (S)-4-METHYL-2,5-DIHYDRO-1H-PYRROLE-1,2-DICARBOXYLATE is unique due to its specific substitution pattern on the pyrrole ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S)-4-methyl-2,5-dihydropyrrole-1,2-dicarboxylate

InChI

InChI=1S/C12H19NO4/c1-8-6-9(10(14)16-5)13(7-8)11(15)17-12(2,3)4/h6,9H,7H2,1-5H3/t9-/m0/s1

InChI Key

AXXYVVYWLXDSNV-VIFPVBQESA-N

Isomeric SMILES

CC1=C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)OC

Canonical SMILES

CC1=CC(N(C1)C(=O)OC(C)(C)C)C(=O)OC

Origin of Product

United States

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